Menaquinone 10

Descripción

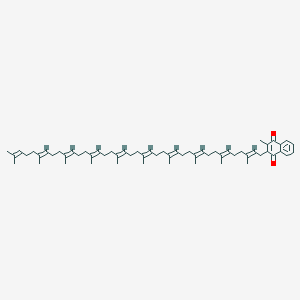

Structure

2D Structure

Propiedades

IUPAC Name |

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H88O2/c1-46(2)24-15-25-47(3)26-16-27-48(4)28-17-29-49(5)30-18-31-50(6)32-19-33-51(7)34-20-35-52(8)36-21-37-53(9)38-22-39-54(10)40-23-41-55(11)44-45-57-56(12)60(62)58-42-13-14-43-59(58)61(57)63/h13-14,24,26,28,30,32,34,36,38,40,42-44H,15-23,25,27,29,31,33,35,37,39,41,45H2,1-12H3/b47-26+,48-28+,49-30+,50-32+,51-34+,52-36+,53-38+,54-40+,55-44+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQQATZYCNAKQB-UQUNHUMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H88O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200320 | |

| Record name | Menaquinone 10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-40-0 | |

| Record name | Menaquinone 10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menaquinone 10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Microbial Production Pathways of Menaquinone 10

Classical Menaquinone Biosynthesis Pathway in Prokaryotes

The most well-studied route for menaquinone synthesis is the classical pathway, extensively characterized in bacteria like Escherichia coli and Bacillus subtilis. researchgate.netmdpi.com This pathway constructs the menaquinone molecule by synthesizing the naphthoquinone headgroup and the isoprenoid side chain separately before combining them. nih.gov The headgroup, 1,4-dihydroxy-2-naphthoate (DHNA), is derived from chorismate, an intermediate of the shikimate pathway. oup.comnih.gov The isoprenoid side chain is produced via either the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. researchgate.net

Enzymatic Cascade and Intermediate Metabolites (e.g., MenA, MenD, MenG)

The conversion of chorismate to menaquinone involves a series of enzymatic reactions catalyzed by "Men" proteins. mdpi.com The process begins with the synthesis of the naphthoquinone headgroup precursor, DHNA, in the cytosol, followed by membrane-bound enzymes that attach the prenyl side chain and perform a final methylation step. nih.gov

The key enzymatic steps are:

MenF (Isochorismate Synthase): Converts chorismate to isochorismate. oup.com

MenD (SEPHCHC Synthase): Catalyzes the first committed step in the pathway, the conversion of isochorismate and 2-oxoglutarate to 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic acid (SEPHCHC). nih.govacs.org In some bacteria, such as Mycobacterium tuberculosis, MenD activity is subject to feedback inhibition by the downstream metabolite DHNA. nih.gov

MenH (SHCHC Synthase): Converts SEPHCHC to 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC). acs.org

MenC (O-Succinylbenzoate Synthase): Transforms SHCHC into o-succinylbenzoate (OSB). acs.org

MenE (O-Succinylbenzoate-CoA Ligase): Activates OSB by converting it to OSB-CoA. mdpi.com

MenB (Naphthoate Synthase): Catalyzes the cyclization of OSB-CoA to form 1,4-dihydroxy-2-naphthoate (DHNA). mdpi.com

MenA (DHNA Polyprenyltransferase): A membrane-bound enzyme that attaches the polyisoprenyl diphosphate (B83284) side chain to the DHNA ring, forming demethylmenaquinone (B1232588) (DMK). researchgate.netnih.gov

MenG (Demethylmenaquinone Methyltransferase, also known as UbiE): Performs the final methylation step, converting DMK to the functional menaquinone. researchgate.netoup.com

| Enzyme | Gene | Substrate(s) | Product | Function |

|---|---|---|---|---|

| Isochorismate Synthase | menF | Chorismate | Isochorismate | Initiates the pathway from the shikimate route. oup.com |

| SEPHCHC Synthase | menD | Isochorismate, 2-Oxoglutarate | SEPHCHC | First committed step of menaquinone synthesis. nih.govacs.org |

| SHCHC Synthase | menH | SEPHCHC | SHCHC | Intermediate step in headgroup synthesis. acs.org |

| O-Succinylbenzoate Synthase | menC | SHCHC | o-Succinylbenzoate (OSB) | Formation of the OSB intermediate. acs.org |

| O-Succinylbenzoate-CoA Ligase | menE | OSB, ATP, CoA | OSB-CoA | Activation of OSB for cyclization. mdpi.com |

| Naphthoate Synthase | menB | OSB-CoA | 1,4-Dihydroxy-2-naphthoate (DHNA) | Cyclization to form the naphthoquinone ring. mdpi.com |

| DHNA Polyprenyltransferase | menA | DHNA, Polyprenyl Diphosphate | Demethylmenaquinone (DMK) | Attaches the isoprenoid side chain. researchgate.netnih.gov |

| Demethylmenaquinone Methyltransferase | menG (ubiE) | DMK, S-adenosyl-L-methionine | Menaquinone (MK) | Final methylation to produce active menaquinone. researchgate.netoup.com |

Genetic Regulation of Menaquinone Biosynthesis Genes (e.g., men operon)

In many bacteria, the genes encoding the "Men" enzymes are clustered together in functional units known as operons, allowing for coordinated regulation of their expression. britannica.com For instance, in E. coli, the genes menB, C, D, E, and F form a gene cluster. mdpi.com This genomic organization ensures that the proteins required for the metabolic pathway are synthesized simultaneously when needed by the cell. britannica.com

The regulation of these operons is complex and responds to various cellular signals. labxchange.org Regulatory proteins, which can act as either repressors or activators, bind to specific DNA sequences near the promoter to control transcription. britannica.com This regulation ensures that the cell can manage the production of menaquinones, which are redox-active molecules, to maintain cellular redox balance. nih.gov In some bacteria, the expression of menaquinone biosynthesis genes is influenced by environmental conditions, such as the availability of oxygen, as menaquinones are particularly important for anaerobic respiration. oup.comscienceopen.com

Alternative Futalosine (B117586) Pathway for Menaquinone Synthesis

Some prokaryotes lack the genes for the classical pathway and instead utilize an alternative route known as the futalosine pathway. researchgate.netnih.gov First discovered in Streptomyces, this pathway is phylogenetically widespread and operates in both aerobic and anaerobic bacteria, including pathogens like Helicobacter pylori. researchgate.net

The futalosine pathway also starts from chorismate but proceeds through a distinct set of intermediates. oup.com Key steps involve enzymes encoded by the mqn genes (mqnA, mqnB, mqnC, mqnD), which convert chorismate into 1,4-dihydroxy-6-naphthoate. oup.comscienceopen.com This intermediate is structurally different from the DHNA produced in the classical pathway. oup.com Although the subsequent steps to convert 1,4-dihydroxy-6-naphthoate into the final menaquinone molecule are less characterized, they are presumed to involve similar prenylation and methylation reactions. oup.comscienceopen.com The existence of this alternative pathway highlights the diverse evolutionary strategies bacteria have developed to synthesize this essential cofactor. nih.gov

Microbial Systems for Menaquinone-10 Production

Menaquinone-10 is primarily produced by specific groups of bacteria found in diverse environments, including the human gut and certain fermented foods.

Endogenous Synthesis by Commensal Gut Microbiota (e.g., Bacteroides spp.)

The human gut microbiota is a significant source of menaquinones, with different bacterial species specializing in the production of various forms (MK-n). asm.orgfrontiersin.org Species from the genus Bacteroides are prominent members of the intestinal flora and are known to be major producers of long-chain menaquinones, specifically MK-10 and MK-11. researchgate.netfrontiersin.orgcasi.org Other gut bacteria, such as Eubacterium lentum and Escherichia coli, synthesize shorter-chain forms like MK-6 and MK-8, respectively. frontiersin.orgcasi.org While the gut microbiota synthesizes large quantities of menaquinones, most are located in the distal colon, and their bioavailability for the human host may be limited. researchgate.net

| Bacterial Genus/Species | Major Menaquinone Form(s) Produced | Reference(s) |

|---|---|---|

| Bacteroides spp. | MK-10, MK-11 | researchgate.netfrontiersin.orgcasi.org |

| Eubacterium lentum | MK-6 | frontiersin.orgcasi.org |

| Veillonella spp. | MK-7 | researchgate.net |

| Escherichia coli | MK-8 | frontiersin.orgcasi.org |

Industrial and Bioengineering Approaches for Enhanced Menaquinone Production (e.g., Leuconostoc lactis, Bacillus subtilis)

The biotechnological production of menaquinones has attracted significant interest, primarily focusing on MK-7 due to its high biological activity. frontiersin.orgnih.gov However, the microbial chassis and engineering strategies used are relevant to the production of other menaquinone forms. Bacillus subtilis, particularly strains isolated from the fermented soybean food natto, is a well-known, high-level producer of MK-7. nih.govfrontiersin.orgoup.com

Metabolic engineering approaches in B. subtilis have been employed to enhance production titers. researchgate.net These strategies include:

Overexpression of key enzymes in the menaquinone and MEP pathways. jmb.or.kr

Deletion of genes involved in competing metabolic pathways to redirect carbon flux towards menaquinone precursors. researchgate.net

Process optimization, such as using fed-batch fermentation with carbon sources like glycerol, which has been shown to boost yields. frontiersin.orgnih.gov

Metabolic Roles and Biological Functions of Menaquinone 10

Role in Prokaryotic Electron Transport Systems and Cellular Bioenergetics

In the realm of prokaryotes, menaquinones, including MK-10, are integral components of the cellular membrane, where they participate in the electron transport chain (ETC). frontiersin.org This chain is a series of protein complexes that transfer electrons from donors to acceptors via redox reactions, a process coupled with the generation of energy for the cell.

Redox Carrier Function in Anaerobic and Aerobic Respiration

Menaquinones are the primary isoprenoid lipoquinones in Gram-positive bacteria and are also utilized by Gram-negative bacteria like E. coli under certain conditions. nih.gov They function as mobile electron carriers, shuttling electrons between various dehydrogenase and reductase enzymes embedded in the bacterial cell membrane. rsc.org This function is crucial for both aerobic and anaerobic respiration. frontiersin.orgnih.gov

In aerobic respiration , menaquinones accept electrons from donors and transfer them to terminal oxidases, which in turn reduce oxygen. researchgate.net For instance, in some bacteria, electrons from NADH or succinate (B1194679) are passed to the menaquinone pool, which then reduces terminal oxidases like cytochrome bcc and cytochrome aa3 or cytochrome bd oxidase, ultimately leading to the reduction of oxygen to water. taylorandfrancis.commdpi.com

Under anaerobic conditions , when oxygen is not available, menaquinones facilitate the transfer of electrons to alternative terminal electron acceptors such as nitrate (B79036) or fumarate. frontiersin.orgrsc.org This allows the cell to continue generating energy through respiration. Studies on Bacteroides fragilis have shown that its quinone pool, predominantly composed of menaquinone-10, is maintained under both anaerobic and nanaerobic (very low oxygen) conditions, highlighting its versatile role in respiration. asm.org The ability of some bacteria to switch between different quinone types, such as from menaquinone to ubiquinone when transitioning from anaerobic to aerobic growth, underscores the adaptability of these respiratory chains. nih.gov

Contribution to ATP Synthesis and Proton Motive Force Generation

The transfer of electrons through the ETC is coupled with the translocation of protons across the cell membrane, from the cytoplasm to the periplasmic space. researchgate.nettaylorandfrancis.com This process establishes an electrochemical gradient known as the proton motive force (PMF) . acs.orgasm.org The PMF is composed of two components: a difference in proton concentration (ΔpH) and a difference in electrical potential (Δψ) across the membrane. acs.orgasm.org

Menaquinone plays a central role in generating the PMF. As it accepts electrons from a donor on the cytoplasmic side of the membrane and releases protons upon oxidation at the periplasmic side, it effectively contributes to the proton gradient. asm.org This stored energy in the form of the PMF is then harnessed by the F0F1-ATP synthase complex to drive the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. researchgate.nettaylorandfrancis.commdpi.com Therefore, by facilitating electron flow and proton translocation, menaquinone-10 is directly involved in the efficient production of ATP through oxidative phosphorylation in prokaryotes. researchgate.net

| Metabolic Process | Function of Menaquinone-10 | Key Outcome |

|---|---|---|

| Aerobic Respiration | Electron carrier from dehydrogenases to terminal oxidases. researchgate.nettaylorandfrancis.commdpi.com | Reduction of oxygen, generation of proton motive force. researchgate.net |

| Anaerobic Respiration | Electron carrier to alternative acceptors (e.g., nitrate, fumarate). frontiersin.orgrsc.org | Continued energy production in the absence of oxygen. frontiersin.org |

| ATP Synthesis | Contributes to the generation of the proton motive force. acs.orgasm.org | Drives F0F1-ATP synthase to produce ATP. researchgate.nettaylorandfrancis.commdpi.com |

Cofactor Activity in Gamma-Carboxylation of Vitamin K-Dependent Proteins in Eukaryotes

In eukaryotes, the role of menaquinones, including MK-10, shifts from a primary role in the electron transport chain to that of a crucial enzymatic cofactor. foodandnutritionresearch.netnih.gov Specifically, they are essential for the post-translational modification of a group of proteins known as vitamin K-dependent proteins (VKDPs). foodandnutritionresearch.netdiabetesjournals.org

Enzymatic Mechanisms of Carboxylation

The key enzymatic reaction facilitated by vitamin K is gamma-carboxylation . This process is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX), which is located in the endoplasmic reticulum. biorxiv.orgmdpi.com GGCX utilizes the reduced form of vitamin K, vitamin K hydroquinone (B1673460), as a cofactor to convert specific glutamate (B1630785) (Glu) residues within VKDPs into gamma-carboxyglutamate (B555490) (Gla) residues. biorxiv.orgnih.gov

The mechanism involves the oxidation of vitamin K hydroquinone to vitamin K epoxide, which provides the energy needed to abstract a proton from the gamma-carbon of the glutamate residue. biorxiv.orgnih.gov This is followed by the addition of a carboxyl group (CO2) to form the Gla residue. nih.gov The resulting Gla residues are critical for the biological activity of VKDPs because they create calcium-binding sites. oatext.comfoodandnutritionresearch.net The binding of calcium ions is often a prerequisite for the proper functioning of these proteins. libretexts.orgwikipedia.org To be reused, vitamin K epoxide is then reduced back to its active hydroquinone form through the vitamin K cycle. foodandnutritionresearch.net

Extrahepatic Vitamin K-Dependent Proteins Modulated by Menaquinones (e.g., Matrix Gla Protein, Osteocalcin (B1147995), Protein S)

While the liver synthesizes several vitamin K-dependent clotting factors, a number of important VKDPs are synthesized in extrahepatic tissues and are modulated by menaquinones. nih.govcaldic.com These include:

Matrix Gla Protein (MGP): Primarily synthesized by vascular smooth muscle cells and chondrocytes, MGP is a potent inhibitor of soft tissue and vascular calcification. ontosight.aicambridge.orgtaylorandfrancis.com Its activation through gamma-carboxylation is crucial for preventing the deposition of calcium in arteries. ontosight.aioatext.com Studies have suggested that menaquinones may be more effective than phylloquinone (vitamin K1) in activating extra-hepatic proteins like MGP. nih.govcaldic.com

Osteocalcin (OC): Synthesized by osteoblasts, osteocalcin is the most abundant non-collagenous protein in bone. caldic.comfrontiersin.org After carboxylation, osteocalcin binds to calcium and hydroxyapatite, playing a role in bone mineralization and maturation. oatext.comfrontiersin.orgoregonstate.edu Higher levels of uncarboxylated osteocalcin are associated with a lower vitamin K status and have been linked to an increased risk of fractures. caldic.com

Protein S: While known as an anticoagulant synthesized in the liver, a significant portion of circulating protein S is also produced by endothelial cells and osteoblasts. cambridge.orgcambridge.org In bone, its precise role is still being elucidated, but it is recognized as one of the three vitamin K-dependent proteins found in this tissue, alongside MGP and osteocalcin. cambridge.org

| Vitamin K-Dependent Protein | Site of Synthesis | Function after Gamma-Carboxylation |

|---|---|---|

| Matrix Gla Protein (MGP) | Vascular smooth muscle cells, chondrocytes. ontosight.aicambridge.org | Inhibits vascular and soft tissue calcification. ontosight.aioatext.com |

| Osteocalcin (OC) | Osteoblasts. caldic.comfrontiersin.org | Binds to calcium and hydroxyapatite, involved in bone mineralization. oatext.comfrontiersin.orgoregonstate.edu |

| Protein S | Liver, endothelial cells, osteoblasts. cambridge.orgcambridge.org | Anticoagulant; role in bone metabolism is under investigation. cambridge.org |

Molecular Mechanisms and Regulatory Aspects of Menaquinone 10 Action

Transcriptional Regulation and Gene Expression Modulation by Menaquinones

Menaquinones, including MK-10, are not merely passive molecules but active participants in the regulation of gene expression. Their influence is mediated through direct interactions with nuclear receptors and results in distinct gene expression profiles that vary between different menaquinone subtypes.

Ligand Activity with Nuclear Receptors (e.g., Steroid and Xenobiotic Receptor/Pregnane X Receptor)

Menaquinones have been identified as ligands for the Steroid and Xenobiotic Receptor (SXR), known in mice as the Pregnane X Receptor (PXR). nih.govnih.govmdpi.com SXR/PXR is a nuclear receptor primarily expressed in the liver and intestines that functions as a transcriptional regulator for a host of genes, including those involved in the metabolism of foreign compounds (xenobiotics) and endogenous substances. mdpi.comresearchgate.netmdpi.com

The activation of SXR by menaquinones is a key mechanism through which these compounds exert their effects on gene expression. nih.govnih.gov Upon binding its ligand, SXR forms a heterodimer with the retinoid X receptor (RXR). mdpi.com This complex then binds to specific DNA sequences, known as SXR responsive elements, located in the promoter regions of target genes, thereby modulating their transcription. mdpi.com

Research has extensively documented the role of Menaquinone-4 (MK-4) as a potent activator of SXR. mdpi.commdpi.comresearchgate.netnih.gov This activation leads to the upregulation of SXR target genes, such as Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. mdpi.comnih.govresearchgate.net Studies using human intestinal cells have shown that MK-4 treatment significantly increases the mRNA levels of both CYP3A4 and the multidrug resistance gene MDR1, an effect that is reversed when PXR is knocked down, confirming the receptor's involvement. nih.gov

While MK-4 is the most studied, evidence suggests that other menaquinones, including long-chain variants like MK-10, also possess SXR ligand activity. The ability of vitamin K2 analogues to activate SXR-mediated transcription is dependent on the length and hydrophobicity of their isoprenoid side chain. acs.org This indicates that the distinct structural properties of MK-10, with its ten isoprene (B109036) units, would confer a specific SXR activation profile, likely differing from that of short-chain menaquinones.

| Receptor | Interacting Menaquinones | Key Research Findings |

| Steroid and Xenobiotic Receptor (SXR/PXR) | Menaquinone-4 (MK-4), other Menaquinones (general) | MK-4 is a direct ligand for SXR/PXR, activating it to form a heterodimer with RXR. mdpi.commdpi.comnih.gov This complex binds to DNA and regulates target genes like CYP3A4 and MDR1. mdpi.comnih.gov The activation potential is dependent on the length and hydrophobicity of the menaquinone side chain. acs.org |

Differential Gene Expression Profiles Influenced by Menaquinone Subtypes

The structural diversity among menaquinone subtypes, characterized by the varying length of their isoprenoid side chains, leads to differences in their bioavailability, tissue distribution, and, consequently, their influence on gene expression. nih.govmdpi.com Long-chain menaquinones like MK-7, MK-9, and MK-10 have a longer half-life in circulation compared to the short-chain MK-4, allowing for greater uptake by extrahepatic tissues. nih.govmdpi.commdpi.com

This disparity in pharmacokinetics contributes to differential gene expression profiles. Studies directly comparing menaquinone vitamers have revealed subtype-specific effects. For instance, in a neuroblastoma cell model, MK-7 was associated with the downregulation of genes involved in neurodegeneration (PSEN1, BACE1) and neuroinflammation (IL-1β, IL-6), while protective genes (ADAM10, ADAM17) were upregulated. nih.gov In another study, the induction of bone-related genes, growth differentiation factor 15 (GDF15) and stanniocalcin 2 (STC2), was found to be specific to MK-4 and was not observed with MK-7 treatment. researchgate.net

In the bacterium Lactococcus cremoris, which produces a range of menaquinones, physiological roles appear to be segregated by chain length. nih.govbiorxiv.org Proteomic and phenotypic analyses suggest that short-chain menaquinones (e.g., MK-3) are preferentially used for extracellular electron transfer, whereas long-chain menaquinones (e.g., MK-8, MK-9) are more efficient in the membrane-bound aerobic respiratory electron transport chain. nih.govnih.gov This functional divergence implies distinct underlying regulatory networks and gene expression patterns governed by the different menaquinone forms. nih.govnih.gov

| Menaquinone Subtype | Model System | Observed Differential Gene/Protein Effects |

| MK-4 vs. MK-7 | Human Osteoblastic Cells | MK-4 specifically induces GDF15 and STC2 gene expression; MK-7 does not. researchgate.net |

| MK-4 vs. MK-7 | Human Neuroblastoma Cells | MK-7 downregulates neurodegeneration and neuroinflammation-associated genes (PSEN1, IL-1β), while MK-4 does not show the same effect. nih.gov |

| Short-chain (MK-3) vs. Long-chain (MK-9) | Lactococcus cremoris | Long-chain MKs are more efficient for the aerobic respiratory chain, while short-chain MKs are preferred for extracellular electron transfer, indicating different proteome profiles. nih.gov |

Regulatory Feedback Mechanisms in Menaquinone Biosynthesis

The production of menaquinones in bacteria is a tightly regulated process to prevent the toxic accumulation of redox-active intermediates and to maintain metabolic efficiency. A key aspect of this control is the feedback regulation of the biosynthetic pathway itself.

Allosteric Inhibition of Initial Pathway Enzymes (e.g., MenD by DHNA)

The biosynthesis of menaquinones is subject to negative feedback inhibition, a common regulatory strategy in metabolic pathways. This regulation occurs at the protein level through allosteric inhibition of an early-pathway enzyme by a downstream product. Specifically, the enzyme 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) synthase, encoded by the menD gene, is a primary target for this regulation. MenD catalyzes the first committed step in the menaquinone pathway.

Research in pathogens like Mycobacterium tuberculosis and Staphylococcus aureus has demonstrated that MenD is allosterically inhibited by 1,4-dihydroxy-2-naphthoic acid (DHNA). mdpi.commicrobiologyresearch.org DHNA is the final cytosolic metabolite before the pathway's subsequent steps become membrane-associated. mdpi.com This positioning makes it an ideal regulatory signal.

The binding of DHNA to MenD occurs at an allosteric site, distinct from the active site. In M. tuberculosis MenD, this allosteric site is located in domain II and features a distinct "arginine cage". mdpi.com The binding of the inhibitor DHNA to this site induces conformational changes that are propagated to the active site, impairing the enzyme's catalytic activity. mdpi.com This mechanism provides a rapid and responsive way for the cell to control the metabolic flux into the menaquinone pathway, ensuring that levels of these lipid-soluble quinones are maintained within a homeostatic range. mdpi.commicrobiologyresearch.org

Intracellular Trafficking and Cellular Distribution of Menaquinone 10

Menaquinone-10 is primarily a product of bacterial synthesis. Anaerobic bacteria in the human colon, particularly species of the genus Bacteroides, are major producers of long-chain menaquinones, including MK-10, MK-11, and MK-12. cambridge.orgnih.gov While it was once thought that these bacterially-synthesized menaquinones were not well absorbed, evidence now indicates they contribute significantly to human tissue stores. wikipedia.org

Following absorption from the gut, lipid-soluble vitamins like menaquinones are incorporated into chylomicrons for transport. In the circulation, they are associated with lipoproteins. While phylloquinone (vitamin K1) and MK-4 are transported by various lipoproteins and cleared relatively quickly, long-chain menaquinones are preferentially redistributed by the liver into low-density lipoproteins (LDL). nih.govwikipedia.org This association with LDL, which has a longer circulatory half-life, results in higher bioavailability for extra-hepatic tissues compared to their short-chain counterparts. wikipedia.org

The ultimate cellular destination of MK-10 is of significant interest. In humans, the liver contains substantial stores of menaquinones, which can account for about 90% of the total vitamin K content. nih.gov Within liver cells, subcellular localization studies have revealed that long-chain menaquinones, specifically MK-10 and MK-11, are found predominantly in the mitochondria. frontiersin.org This localization is consistent with the fundamental role of quinones as electron carriers in respiratory chains. nih.govresearchgate.net In bacteria, menaquinones are known to accumulate in the cell membrane where they shuttle electrons between protein complexes of the electron transport system. nih.govnih.govfrontiersin.org The presence of MK-10 in eukaryotic mitochondria suggests it may play a similar role in cellular respiration, potentially rescuing mitochondrial dysfunction by acting as an electron carrier within the mitochondrial electron transport chain. frontiersin.orgresearchgate.netplos.org

Advanced Analytical and Methodological Approaches for Menaquinone 10 Research

Optimized Extraction and Purification Techniques for Menaquinones

The effective extraction and purification of menaquinones from complex biological matrices, such as bacterial biomass, are paramount for accurate downstream analysis. The lipophilic nature of these compounds necessitates the use of organic solvents, and various methods have been developed to enhance extraction efficiency, particularly for long-chain menaquinones like MK-10.

Comparative Performance of Wet Biomass Extraction Methods (e.g., Lysozyme-Chloroform-Methanol vs. Collins Method)

Traditionally, menaquinone extraction has relied on methods that begin with freeze-dried bacterial cells. nih.govnih.govresearchgate.net The Collins method, a widely used protocol, involves the extraction of these lyophilized cells, often overnight. nih.govnih.gov However, this process can be time-consuming and may lead to the degradation of menaquinones. researchgate.net

Comparative studies have demonstrated the superior performance of the LCM method over the Collins method. nih.govnih.govresearchgate.net

Extraction Efficiency: The LCM method consistently yields higher concentrations of menaquinones. nih.govnih.govresearchgate.net For instance, in one study, the MK concentrations obtained using the LCM method ranged from 0.063 to 0.921 mg/g dry cell weight (DCW), whereas the Collins method yielded 0.001 to 0.591 mg/g DCW from the same strains. nih.gov In some cases, the concentration of menaquinones extracted via the LCM method was found to be up to 355-fold higher than that obtained with the Collins method. nih.gov

Sensitivity: The LCM method exhibits greater sensitivity, enabling the detection of trace amounts of menaquinones that might be missed when using the Collins method. nih.govnih.govresearchgate.net

Time-Efficiency: By using wet cells, the LCM method circumvents the lengthy freeze-drying step required by the Collins method, reducing the extraction time from hours or even overnight to approximately 3 hours. nih.gov

It is crucial to note that for the LCM method to be effective, water from the lysozyme-treated cells should be removed with methanol (B129727) or ethanol (B145695) before the chloroform-methanol extraction step to prevent a reduction in extraction efficiency. nih.gov

Table 1: Comparison of Menaquinone Extraction Methods

| Feature | Lysozyme-Chloroform-Methanol (LCM) Method | Collins Method |

|---|---|---|

| Starting Material | Wet Biomass nih.govnih.gov | Freeze-dried Biomass nih.govnih.gov |

| Key Steps | Lysozyme treatment, Chloroform-Methanol extraction nih.gov | Overnight extraction with organic solvents nih.gov |

| Extraction Time | Approx. 3 hours nih.gov | Hours to overnight nih.gov |

| Efficiency | Higher yield of menaquinones nih.govnih.govresearchgate.net | Lower yield compared to LCM nih.gov |

| Sensitivity | Higher, detects trace menaquinones nih.govnih.govresearchgate.net | Lower sensitivity nih.gov |

Chromatographic and Spectrometric Characterization of Menaquinone 10

Following extraction and purification, the identification and quantification of Menaquinone-10 are typically achieved through a combination of chromatographic separation and spectrometric detection techniques.

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of menaquinones. The choice of column and detector is critical for achieving adequate separation and sensitive detection of MK-10.

Columns: Reversed-phase columns, such as C18 and C30, are commonly used for separating menaquinones based on their hydrophobicity. walshmedicalmedia.comacs.orgnih.gov The longer alkyl chains of these columns provide the necessary retention to separate the highly nonpolar long-chain menaquinones.

UV-Vis Detection: UV detectors are widely used and relatively inexpensive for HPLC analysis of menaquinones. walshmedicalmedia.com Menaquinones exhibit characteristic absorption maxima around 248 nm, 268 nm, and 270 nm. walshmedicalmedia.comacs.org However, UV detection can sometimes lack the sensitivity required for detecting very low concentrations of menaquinones. acs.org

Fluorescence Detection: Fluorescence detection offers significantly higher sensitivity and specificity compared to UV detection for vitamin K compounds. nih.govijpsonline.com This method often involves post-column reduction of the quinone ring to a fluorescent hydroquinone (B1673460) using a reducing agent like zinc. nih.govrsc.org The excitation and emission wavelengths are typically set around 244 nm and 430 nm, respectively. nih.govijpsonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Identification and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and highly specific method for the definitive identification and accurate quantification of menaquinones, including MK-10. nih.govunit.noresearchgate.net This technique combines the separation power of LC with the mass-resolving capability of MS/MS, providing structural information and enabling precise measurement even in complex matrices.

Ionization Techniques: Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used for menaquinone analysis. researchgate.netresearchgate.net APCI is often favored for the analysis of nonpolar compounds like menaquinones. researchgate.net

Identification and Quantification: In MS/MS, a specific precursor ion corresponding to the menaquinone of interest is selected and fragmented to produce characteristic product ions. For menaquinones, a common diagnostic fragment ion is observed at an m/z of 187, which corresponds to the naphthoquinone ring structure. researchgate.net By monitoring specific precursor-to-product ion transitions, LC-MS/MS allows for highly selective and sensitive quantification. nih.govunit.no

Method Validation: Validated LC-MS/MS methods for menaquinones, including MK-10, have demonstrated low limits of quantification (LOQs), often in the range of ≤4 µ g/100 g of food, and good precision with intra- and inter-assay variations typically below 20%. nih.govunit.noresearchgate.net The total run time for these methods is often short, around 9 minutes. nih.govunit.noresearchgate.net

Table 2: Performance Characteristics of an LC-MS/MS Method for Menaquinone Quantification

| Parameter | Value |

|---|---|

| Limit of Quantification (LOQ) | ≤4 µg/100 g nih.govunit.noresearchgate.net |

| Intra-assay Precision (RSD) | <20% for MK-10 nih.govunit.noresearchgate.net |

| Inter-assay Precision (RSD) | <20% for MK-10 nih.govunit.noresearchgate.net |

| LC-MS/MS Runtime | 9 minutes nih.govunit.noresearchgate.net |

Data based on a validated method for menaquinones 4-10 in food matrices.

Isotopic Labeling and Tracer Studies in Menaquinone Metabolic Flux Analysis

Isotopic labeling and tracer studies are indispensable tools for elucidating the biosynthetic pathways and metabolic flux of menaquinones. By introducing isotopically labeled precursors into a biological system, researchers can trace the incorporation of these labels into the final menaquinone molecule, providing insights into the metabolic routes and their regulation.

The biosynthesis of menaquinones involves several key precursors, including shikimate, chorismate, and isochorismate, which form the naphthoquinone ring, and isoprenyl pyrophosphate, which provides the side chain. nih.govresearchgate.net

Tracing Precursors: Early studies utilized 14C-labeled shikimate to demonstrate its incorporation into the menaquinone nucleus in E. coli. nih.gov Subsequent experiments have employed various stable isotopes, such as deuterium (B1214612) (2H) and carbon-13 (13C), to label different parts of the menaquinone molecule. researchgate.netfda.gov.tw For example, deuterium-labeled vitamin K derivatives have been used to track their conversion into menaquinone-4 (MK-4) in human and animal cells. researchgate.netfda.gov.tw

Metabolic Flux Analysis (MFA): MFA is a computational method that uses a stoichiometric model of metabolic pathways along with experimental labeling data to calculate the flow of metabolites (fluxes) through the network. mdpi.comjmb.or.kr This approach can identify rate-limiting steps and bottlenecks in a biosynthetic pathway. nih.govresearchgate.net In the context of menaquinone production, MFA can be used to optimize metabolic pathways in microorganisms to enhance the yield of specific menaquinones. mdpi.comnih.gov For instance, by identifying the methylerythritol phosphate (B84403) (MEP) pathway as a major limiting factor, researchers have been able to engineer strains with increased menaquinone production. nih.gov

These advanced analytical and methodological approaches have been instrumental in advancing our understanding of Menaquinone-10 and other menaquinones, from their fundamental biochemistry to their production in engineered microbial systems.

Clinical and Translational Implications of Menaquinone 10 Research

Role in Cardiovascular Health and Vascular Biology

Recent research has highlighted the potential of menaquinones, including MK-10, in promoting cardiovascular health. This is largely attributed to the activation of Matrix Gla Protein (MGP), a potent inhibitor of vascular calcification. marshall.eduopenaccessjournals.com

Observational studies have consistently suggested a link between higher menaquinone intake and reduced arterial calcification. ahajournals.orgrestorativemedicine.org Menaquinones, including MK-10, are believed to play a role in preventing the mineralization of blood vessels. oregonstate.edu The activation of MGP by vitamin K2 is a key mechanism in this process, as MGP is a strong inhibitor of soft tissue and vascular calcification. marshall.edumdpi.com

A number of studies have demonstrated an inverse relationship between menaquinone consumption and the prevalence of coronary artery calcification. restorativemedicine.orgresearchgate.net For instance, a cross-sectional study involving postmenopausal women found that higher intake of menaquinones (MK-4 to MK-10) was associated with a 20% reduction in the prevalence of coronary artery calcification. oregonstate.edu Furthermore, research indicates that long-term supplementation with menaquinone-7 (B21479) (MK-7), another long-chain menaquinone, can significantly improve arterial stiffness in healthy postmenopausal women. menaq7.comthieme-connect.com This suggests a potential class effect for long-chain menaquinones in enhancing vascular elasticity.

Table 1: Studies on Menaquinone Intake and Arterial Calcification/Stiffness

| Study Type | Participants | Key Finding | Citation |

| Cross-sectional study | 564 post-menopausal women | Higher menaquinone (MK-4 to MK-10) intake was associated with a 20% reduced prevalence of coronary artery calcification. | oregonstate.edu |

| Randomized, double-blind, placebo-controlled trial | 244 healthy postmenopausal women | Long-term (3 years) supplementation with 180 mcg/day of MK-7 significantly improved arterial stiffness. | menaq7.comthieme-connect.com |

| Observational Study | General Population | High dietary menaquinone intake is associated with reduced coronary calcification. | restorativemedicine.orgresearchgate.net |

Epidemiological studies have provided compelling evidence for the protective role of menaquinones against coronary heart disease (CHD). The Rotterdam Study, a large population-based cohort study, found that a higher dietary intake of menaquinone was associated with a reduced risk of incident CHD and all-cause mortality. nih.gov Specifically, individuals in the highest tertile of menaquinone intake had a significantly lower risk of CHD mortality compared to those in the lowest tertile. nih.gov This study also revealed an inverse relationship between menaquinone intake and severe aortic calcification. nih.gov

Another prospective cohort study, the Prospect-EPIC study, which followed over 16,000 women, also observed an inverse association between vitamin K2 intake and the risk of CHD. researchgate.netnih.gov This protective effect was mainly attributed to the long-chain menaquinones, including MK-7, MK-8, and MK-9. researchgate.netnih.gov However, it is important to note that not all studies have found a significant association. A later analysis of the Rotterdam Study did not find an association between the intake of long-chain menaquinones (MK-7 through MK-10) and the incidence of CHD or stroke. ahajournals.org These conflicting findings highlight the need for further research to clarify the specific roles of different menaquinone subtypes in cardiovascular disease.

Table 2: Epidemiological Studies on Menaquinone Intake and Coronary Heart Disease

| Study | Participants | Follow-up Period | Key Finding | Citation |

| The Rotterdam Study | 4,807 subjects | 10 years | Higher menaquinone intake was associated with a reduced risk of CHD mortality and severe aortic calcification. | nih.gov |

| The Prospect-EPIC Cohort | 16,057 women | 8.1 years (mean) | An inverse association was observed between vitamin K2 intake (especially MK-7, MK-8, and MK-9) and the risk of CHD. | researchgate.netnih.gov |

| The Rotterdam Study (later analysis) | 4,108 participants | 21 years | No significant association was found between long-chain menaquinone (MK-7 to MK-10) intake and CHD or stroke incidence. | ahajournals.org |

Contribution to Bone Homeostasis and Skeletal Health

Menaquinones are integral to bone health through their role in the carboxylation of osteocalcin (B1147995), a protein synthesized by osteoblasts that is crucial for bone mineralization. ontosight.aifrontiersin.org

Observational studies have suggested a positive correlation between vitamin K2 intake and bone mineral density (BMD). hogrefe.commdpi.com Lower circulating levels of vitamin K have been associated with lower BMD and a higher risk of fractures. hogrefe.com A meta-analysis of randomized controlled trials indicated that supplementation with menaquinone, particularly menaquinone-4 (MK-4), significantly reduces the risk of vertebral, hip, and all nonvertebral fractures in Japanese patients. nih.gov

While much of the research has focused on MK-4 and MK-7, the general understanding is that adequate vitamin K2 status is important for maintaining bone strength and reducing fracture risk. nih.govfrontiersin.org However, one observational study reported that low intake of phylloquinone (vitamin K1), but not menaquinones, was associated with an increased risk of hip fractures. cambridge.org This underscores the complexity of vitamin K metabolism and its effects on bone, suggesting that different forms may have varying impacts.

Table 3: Studies on Menaquinone and Bone Health

| Study Type | Key Finding | Citation |

| Meta-analysis of randomized controlled trials | Menaquinone supplementation significantly reduced the risk of vertebral, hip, and all nonvertebral fractures in Japanese patients. | nih.gov |

| Systematic review and meta-analysis | Vitamin K2 supplementation showed a significant improvement in lumbar spine BMD in postmenopausal women. | frontiersin.org |

| Observational study | Low intake of phylloquinone, but not menaquinones, was associated with an increased risk of hip fractures. | cambridge.org |

At the molecular level, menaquinones influence bone metabolism by modulating the activity of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). mdpi.com Vitamin K2 promotes osteoblast differentiation and the synthesis of bone matrix proteins, including osteocalcin. nih.govoatext.com The carboxylation of osteocalcin is essential for its ability to bind to calcium and hydroxyapatite, thereby facilitating bone mineralization. frontiersin.org

Emerging Biological Roles in Disease Contexts

Beyond its established roles in cardiovascular and bone health, research into menaquinone-10 and other vitamin K2 subtypes is uncovering potential involvement in other disease processes. While direct evidence for MK-10 is still limited, the broader family of menaquinones has been implicated in various health outcomes.

Additionally, vitamin K2 may have a role in metabolic health. Some studies suggest that vitamin K2 supplementation can improve insulin (B600854) sensitivity. openaccessjournals.com The anti-inflammatory properties of vitamin K may also contribute to its protective effects in various chronic diseases. However, research in these emerging areas is still in its early stages, and more studies are needed to fully understand the clinical implications of menaquinone-10 and other K2 vitamins in these contexts.

Modulation of Neuroinflammatory and Neurodegenerative Pathways

Direct research on the specific role of Menaquinone-10 in neuroinflammatory and neurodegenerative pathways is currently scarce. However, studies on the broader class of menaquinones (vitamin K2) suggest a potential neuroprotective role.

Vitamin K2 is recognized for its antioxidant and anti-inflammatory properties within the brain. mdpi.com In vitro studies have demonstrated that certain forms of vitamin K2 can protect neural cells from oxidative stress. mdpi.com This is significant as oxidative stress is a key contributor to the pathophysiology of neurodegenerative diseases. mdpi.com

Research on specific menaquinones, such as MK-4, has shown that higher concentrations in the brain are associated with lower odds of developing dementia or mild cognitive impairment. researchgate.net Mechanistic studies suggest that vitamin K2 may modulate neuroinflammation by downregulating key pro-inflammatory markers. For instance, in neuroblastoma cell models, treatment with vitamin K2 vitamers was associated with a decrease in the expression of interleukin-1β (IL-1β) and interleukin-6 (IL-6). researchgate.netplos.org

Furthermore, vitamin K2 appears to influence the amyloidogenic pathway, a central element in Alzheimer's disease. Studies have observed that certain menaquinones can downregulate the expression of genes associated with the production of amyloid-β peptides, such as PSEN1 and BACE1, while upregulating genes like ADAM10 and ADAM17 that are involved in the non-amyloidogenic pathway. researchgate.netplos.orgmdpi.com The vitamin K-dependent protein, Gas6, is also implicated in neuronal cell survival and myelination, suggesting another pathway through which menaquinones may exert neuroprotective effects. probiologists.comnih.gov

Animal studies have further indicated that menaquinones can protect against cognitive decline associated with conditions like gut dysbiosis by reducing inflammation and oxidative stress in the hippocampus. frontiersin.org While these findings are promising for the menaquinone class, dedicated research is required to determine if Menaquinone-10 possesses similar neuroprotective capabilities.

Involvement in Anti-Cancer Mechanisms and Cell Proliferation Regulation

There is a lack of specific research on the involvement of Menaquinone-10 in anti-cancer mechanisms and the regulation of cell proliferation. However, studies on the broader menaquinone (vitamin K2) category have indicated potential anti-cancer properties.

In vitro studies have shown that vitamin K2 can induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, including those of the liver, prostate, and lung. nih.govoncotarget.com The anti-proliferative effects of vitamin K2 are thought to be mediated through the regulation of proto-oncogenes such as c-myc and c-fos. oncotarget.com

For instance, in hepatocellular carcinoma cells, a form of vitamin K2, menaquinone-4 (MK-4), has been shown to inhibit cell growth. aacrjournals.org In prostate cancer cells, vitamin K2 treatment has been associated with reduced cell viability and the downregulation of inflammatory genes. nih.gov It has also been observed to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and cell survival, in prostate cancer cells. nih.gov

Observational studies have suggested an inverse association between the dietary intake of menaquinones and the incidence of certain cancers. oncotarget.com However, it is important to note that these studies often assess the intake of a range of menaquinones, and the specific contribution of MK-10 is not delineated.

The potential for vitamin K2 to act as a therapeutic agent in cancer is an area of active research, but clinical trial data is still limited. drugbank.com Further investigation is necessary to understand if Menaquinone-10 shares the anti-cancer properties observed in other menaquinones.

Associations with Metabolic Syndrome and Glucose Homeostasis (e.g., Type 2 Diabetes)

Several observational studies have reported an inverse association between the intake of menaquinones and the risk of developing type 2 diabetes. diabetesjournals.orgresearchgate.net One large prospective cohort study found that for each 10-microgram increment in menaquinone intake, there was a modest reduction in the risk of type 2 diabetes. mdpi.comebi.ac.uk

Similarly, higher intake of menaquinones has been linked to a lower prevalence of metabolic syndrome in some studies. researchgate.netnih.gov The mechanisms underlying these potential effects are not fully understood but may involve improvements in insulin sensitivity. nih.govdovepress.com Some research suggests that vitamin K-dependent proteins, such as osteocalcin, may play a role in glucose metabolism. nih.gov Additionally, the anti-inflammatory properties of menaquinones could contribute to improved insulin sensitivity, as chronic inflammation is a known factor in the development of insulin resistance. nih.govdovepress.comwikipedia.org

It has been noted that menaquinones, including MK-10, are often found in fatty foods, which could enhance their absorption. scielo.brscielo.br However, a meta-analysis of randomized controlled trials on vitamin K supplementation (including various forms of K1 and K2) did not find a significant effect on insulin sensitivity as measured by the homeostasis model assessment of insulin resistance (HOMA-IR). nih.gov Therefore, while there are associations, a causal relationship and the specific role of Menaquinone-10 remain to be established through further research.

Table of Research Findings on Menaquinones

| Health Area | Research Focus | Key Findings | Relevant Menaquinones Studied |

| Neuroinflammation & Neurodegeneration | Gene Expression in Neuroblastoma Cells | Downregulation of pro-inflammatory (IL-1β, IL-6) and amyloidogenic (PSEN1, BACE1) genes. Upregulation of non-amyloidogenic genes (ADAM10, ADAM17). | MK-4, Reduced MK-7 |

| Brain Concentration & Cognitive Decline | Higher brain concentrations associated with lower odds of dementia and mild cognitive impairment. | MK-4 | |

| Animal Models (Gut Dysbiosis) | Protection against hippocampus neuronal damage and cognitive impairment. | Menaquinones | |

| Anti-Cancer & Cell Proliferation | In Vitro Cancer Cell Lines | Induction of apoptosis and cell cycle arrest. | Vitamin K2 (general) |

| Prostate Cancer Cells | Reduced cell viability, androgen receptor expression, and NF-κB activation. | Vitamin K2 | |

| Hepatocellular Carcinoma Cells | Inhibition of cell proliferation. | MK-4 | |

| Metabolic Syndrome & Glucose Homeostasis | Prospective Cohort Studies | Inverse association between intake and risk of type 2 diabetes. | Menaquinones |

| Cross-sectional & Longitudinal Studies | High intake associated with a lower occurrence of metabolic syndrome. | Menaquinones | |

| Meta-analysis of RCTs | No significant effect on HOMA-IR. | Vitamin K1 and K2 (MK-4, MK-7) |

Future Directions and Unanswered Questions in Menaquinone 10 Research

Elucidation of Menaquinone 10-Specific Bioavailability and Tissue Distribution

A fundamental challenge in understanding the physiological role of MK-10 is the lack of specific data on its absorption, transport, and accumulation in human tissues. Research on other long-chain menaquinones provides a framework for future investigations into MK-10.

Key Unanswered Questions:

Absorption Mechanisms: While it is generally suggested that menaquinones are absorbed via passive diffusion in the small intestine, the specific efficiency and contributing factors for MK-10 are unknown. nih.gov The length of its isoprenoid side chain may influence its incorporation into chylomicrons and subsequent lymphatic transport.

Circulatory Half-Life: Studies have shown that long-chain menaquinones, such as MK-7, have a significantly longer plasma half-life (up to 96 hours) compared to phylloquinone and MK-4 (8-24 hours). nih.gov It is critical to determine if MK-10 shares this characteristic, as a longer half-life could imply more stable tissue concentrations and sustained activity.

Tissue-Specific Distribution: The distribution patterns of vitamin K forms vary, with phylloquinone found at high levels in the liver and heart, while MK-4 accumulates in the brain and kidneys. mdpi.comnih.gov The specific tissue tropism of MK-10 is a significant knowledge gap. Investigating its presence in key extrahepatic tissues like bone, vasculature, and the brain is essential to understanding its potential health benefits.

Role of Gut Microbiota: Menaquinones, including MK-10, are synthesized by bacteria in the human gut, but the extent of their bioavailability from this source is thought to be low. nih.gov Research is needed to identify the specific bacterial species responsible for MK-10 synthesis and to clarify whether this endogenous production meaningfully contributes to the body's vitamin K status. mdpi.com

A comparative study in rats on menaquinone-9 (B191817) (MK-9), another long-chain menaquinone, demonstrated that while its colonic absorption was very poor, it exerted a much more sustained effect on prothrombin synthesis compared to phylloquinone or MK-4. nih.gov This suggests that even if absorbed in small amounts, its long half-life could lead to significant biological activity. Similar studies are imperative for MK-10.

Table 1: Comparative Bioavailability and Distribution of Vitamin K Vitamers

| Feature | Phylloquinone (K1) | Menaquinone-4 (MK-4) | Long-Chain Menaquinones (e.g., MK-7, MK-9) | Menaquinone-10 (MK-10) |

|---|---|---|---|---|

| Primary Source | Green leafy vegetables | Animal tissues (from K1 conversion), dairy | Fermented foods, bacterial synthesis | Bacterial synthesis, fermented foods |

| Plasma Half-Life | Short (8-24 hours) nih.gov | Short (8-24 hours) nih.gov | Long (up to 96 hours) nih.gov | Unknown |

| Primary Tissue Accumulation | Liver, heart mdpi.comnih.gov | Brain, kidneys, pancreas nih.gov | Liver nih.gov | Unknown |

| Gut Microbiota Contribution | None | Minimal (from K1 conversion) | Synthesized, but bioavailability is debated nih.gov | Synthesized, but bioavailability is Unknown |

Development and Validation of Biomarkers for this compound Status and Activity

A major impediment to research on MK-10 is the absence of validated biomarkers to assess its specific status and biological activity. nih.gov Circulating levels of menaquinones are often undetectable unless significant quantities are consumed, making direct measurement challenging for assessing nutritional status in the general population. nih.gov

Future research must focus on a multi-pronged approach to biomarker development:

Direct Quantification: Developing highly sensitive mass spectrometry techniques to reliably detect and quantify MK-10 in plasma and tissues is a primary goal. This would allow for a direct assessment of its absorption and distribution following dietary intake.

Prothrombin: For coagulation in the liver.

Osteocalcin (B1147995) (OC): For bone metabolism.

Matrix Gla Protein (MGP): For preventing vascular calcification. Research is needed to determine if MK-10 has a preferential effect on the carboxylation of specific extrahepatic proteins compared to other K vitamers.

Metabolic Footprints: Investigating unique metabolites or downstream signaling molecules affected by MK-10 could lead to novel biomarkers that reflect its specific biological activity rather than just its presence.

The validation process for any new biomarker is crucial and involves demonstrating its accuracy, reproducibility, and responsiveness to changes in MK-10 intake in controlled settings. nih.gov

Table 2: Potential Biomarkers for this compound Status

| Biomarker Type | Potential Candidate | Research and Validation Needed |

|---|---|---|

| Direct Measurement | Plasma/serum MK-10 concentration | Development of ultra-sensitive assays (e.g., LC-MS/MS); establishment of reference ranges. |

| Functional - Carboxylation Status | Ratio of undercarboxylated to carboxylated MGP (ucMGP/cMGP) | Clinical studies to assess the specific response of ucMGP to MK-10 supplementation. |

| Functional - Carboxylation Status | Ratio of undercarboxylated to carboxylated Osteocalcin (ucOC/cOC) | Head-to-head comparison studies against other K vitamers to determine specificity. |

| Metabolic/Downstream | Novel MK-10 specific metabolites | Metabolomic studies to identify unique metabolic signatures following MK-10 administration. |

Advanced Mechanistic Investigations of this compound at the Cellular and Subcellular Levels

Beyond its canonical role as a cofactor for the γ-glutamyl carboxylase enzyme, vitamin K is now understood to possess non-canonical functions that impact cellular health. nih.gov These newly discovered activities, such as regulating oxidative stress and gene expression, may be specific to different forms of the vitamin. nih.gov Advanced investigations are required to determine if MK-10 possesses unique mechanistic properties at the cellular level.

Priority Research Areas:

Receptor Interaction: Menaquinone-4 has been identified as a ligand for the steroid and xenobiotic receptor (SXR), a key regulator of metabolism and detoxification. mdpi.com It is crucial to investigate whether MK-10, with its distinct side-chain structure, can also bind to and activate SXR or other nuclear receptors, potentially influencing gene expression in a unique manner.

Mitochondrial Function: Emerging evidence points to a role for menaquinones in mitochondrial electron transport and the suppression of oxidative stress. Future studies should explore the subcellular localization of MK-10 and its potential to modulate mitochondrial respiration and reduce the production of reactive oxygen species.

Cell Signaling Pathways: Other K vitamers have been shown to influence key signaling pathways involved in apoptosis (programmed cell death) and autophagy. nih.gov Research using cell culture models is needed to screen for the effects of MK-10 on these fundamental cellular processes, which are highly relevant to chronic diseases.

Design and Execution of Robust Clinical Trials for this compound-Related Health Outcomes

Ultimately, the potential health benefits of MK-10 must be validated through well-designed, robust human clinical trials. Currently, there is a complete lack of such trials focused specifically on MK-10. Drawing from protocols established for other menaquinones, like MK-7, a clear framework for future MK-10 research can be established. clinicaltrials.gov

Essential Components for Future Clinical Trials:

Clear Objectives and Endpoints: Trials must be designed with specific, measurable primary endpoints related to a particular health outcome, such as changes in arterial calcification, bone mineral density, or insulin (B600854) sensitivity.

Validated Biomarkers: The trials must incorporate the validated biomarkers (as discussed in 7.2) to confirm compliance, assess changes in MK-10 status, and measure functional responses (e.g., changes in ucMGP). nih.gov

Sufficient Duration and Population: The trial duration must be adequate to observe clinically meaningful changes. For outcomes like bone density or vascular calcification, this may require studies lasting one to three years.

Head-to-Head Comparisons: To understand the unique benefits of MK-10, comparison studies against both a placebo and other forms of vitamin K (phylloquinone and MK-4/MK-7) are essential.

Table 3: Framework for a Future Robust Clinical Trial on this compound

| Trial Component | Key Considerations for MK-10 Research |

|---|---|

| Study Population | Individuals with subclinical vitamin K deficiency or those at risk for specific conditions (e.g., vascular calcification, osteoporosis). |

| Intervention | Standardized, chemically verified MK-10 supplement. |

| Comparator Groups | Placebo; Phylloquinone (K1); Menaquinone-7 (B21479) (MK-7). |

| Primary Outcome | Measurable clinical endpoint, e.g., change in coronary artery calcification score via CT scan or change in bone mineral density via DXA scan. |

| Secondary Outcomes | Changes in validated biomarkers (e.g., serum MK-10 levels, %ucMGP, %ucOC). |

| Duration | Minimum 12 months, potentially longer depending on the primary outcome. |

| Safety Monitoring | Comprehensive monitoring of standard biochemical and hematological parameters. |

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | MK-10 |

| Menaquinone 9 | MK-9 |

| Menaquinone 7 | MK-7 |

| Menaquinone 4 | MK-4 |

| Phylloquinone | Vitamin K1 |

| Chylomicrons | N/A |

| Prothrombin | N/A |

| Osteocalcin | OC |

| Matrix Gla Protein | MGP |

Q & A

Q. What are the optimal analytical techniques for quantifying MK-10 in biological samples, and how do they compare in sensitivity and specificity?

To quantify MK-10, researchers should compare high-performance liquid chromatography (HPLC) with ultraviolet detection and liquid chromatography-mass spectrometry (LC-MS). Methodological validation must include calibration curves, recovery rates, and limits of detection/quantification. For reproducibility, detailed protocols for sample preparation (e.g., lipid extraction using Folch method) and instrument parameters (e.g., column type, mobile phase) should be standardized . Cross-validation with internal standards (e.g., deuterated MK-10 analogs) is critical to minimize matrix effects .

Q. How can researchers design longitudinal studies to investigate MK-10’s role in bone health while controlling for confounding variables?

Longitudinal studies require a clear hypothesis (e.g., "MK-10 supplementation reduces osteocalcin undercarboxylation in postmenopausal women"). Cohort selection should stratify participants by baseline vitamin K status, dietary intake (via validated food-frequency questionnaires), and bone mineral density. Covariates like age, hormonal therapy, and calcium intake must be statistically adjusted. Experimental protocols should specify blood sampling intervals and storage conditions (-80°C for MK-10 stability) to ensure data consistency .

Q. What methodological frameworks are recommended for assessing MK-10’s bioavailability in different dietary matrices?

Use a crossover trial design with controlled diets to isolate MK-10 absorption. Bioavailability metrics include area-under-the-curve (AUC) for plasma MK-10 levels and fecal excretion analysis. Researchers should employ the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design. For example, comparing MK-10 bioavailability in fermented foods (natto, cheese) versus supplements requires standardized meal compositions and washout periods between trials .

Advanced Research Questions

Q. How can researchers resolve discrepancies in MK-10’s reported bioactivity across in vitro and in vivo models?

Discrepancies often arise from differences in model systems (e.g., cell lines vs. animal tissues) or dosing regimens. A systematic review should first categorize studies by experimental conditions (e.g., MK-10 concentration, exposure duration). Meta-regression can identify confounding factors, such as solubility issues in cell culture media (solved using carriers like cyclodextrin) or species-specific metabolism. Follow-up experiments should replicate conflicting results under harmonized protocols, with explicit documentation of cell passage numbers and animal diets .

Q. What strategies are effective for integrating multi-omics data to elucidate MK-10’s mechanisms in cardiovascular health?

Multi-omics integration requires a hypothesis-driven approach. For example, transcriptomic data (RNA-seq) can identify MK-10-regulated genes (e.g., Matrix Gla Protein), while metabolomics (LC-MS) profiles γ-carboxylated metabolites. Use pathway enrichment tools (e.g., KEGG, Reactome) to map interactions. Experimental validation might involve CRISPR-Cas9 knockout models to confirm gene function. Data should be deposited in repositories like GEO or MetaboLights for reproducibility .

Q. How should researchers address ethical and methodological challenges in clinical trials evaluating MK-10’s therapeutic potential?

Ethical considerations include informed consent for vulnerable populations (e.g., elderly patients with coagulation disorders). Methodologically, trials must predefine primary endpoints (e.g., arterial calcification scores) and adhere to CONSORT guidelines. Blinding and randomization are critical; for example, use placebo-controlled capsules matched in appearance. Statistical power calculations should account for dropout rates, and adverse events (e.g., hypervitaminosis) must be monitored via independent data safety boards .

Q. What experimental designs are suitable for analyzing MK-10’s interactions with gut microbiota in metabolic syndrome?

Use gnotobiotic mouse models colonized with human microbiota to study MK-10 metabolism. Metagenomic sequencing (shotgun or 16S rRNA) can track microbial community shifts, while metabolomics identifies MK-10-derived intermediates (e.g., menaquinol). Control diets should be MK-10-deficient but nutritionally complete. For human studies, fecal sampling protocols must standardize collection times (postprandial vs. fasting) and storage methods to preserve microbial DNA .

Data Analysis and Contradiction Resolution

Q. How can researchers apply meta-analytic techniques to reconcile conflicting findings on MK-10’s role in inflammation?

Conduct a PRISMA-guided systematic review to identify eligible studies. Extract effect sizes (e.g., odds ratios for cytokine reduction) and assess heterogeneity via I² statistics. Subgroup analyses can explore sources of variation, such as MK-10 dosage (low: <50 µg/day vs. high: >100 µg/day) or study duration. Sensitivity analyses exclude outliers, and publication bias is evaluated using funnel plots. If heterogeneity remains high, qualitative synthesis should highlight methodological disparities (e.g., ELISA vs. multiplex assays for cytokine measurement) .

Q. What statistical approaches are recommended for handling missing data in MK-10 epidemiological studies?

Use multiple imputation (MI) with chained equations to address missing covariates (e.g., dietary intake). Validate imputations by comparing distributions of observed vs. imputed data. For longitudinal dropout, apply mixed-effects models with random intercepts to account for individual variability. Sensitivity analyses (e.g., worst-case scenarios) ensure robustness. Transparent reporting of missing data mechanisms (MCAR, MAR, MNAR) is essential .

Methodological Best Practices

Q. How should researchers document experimental protocols for MK-10 studies to ensure reproducibility?

Follow the "Experimental/Materials and Methods" guidelines from authoritative journals:

- Specify MK-10 sources (e.g., synthetic vs. natural isolates, purity ≥95%).

- Detail instrumentation (manufacturer, model, software version).

- Publish raw data (e.g., chromatograms, sequencing reads) in supplementary files with DOIs.

- For animal studies, report ARRIVE 2.0 checklist items, including housing conditions and ethical approvals .

What criteria define a robust research question for MK-10 mechanistic studies?

A strong question must be:

- Clear : "Does MK-10 inhibit vascular calcification via γ-carboxylation of Gla proteins?"

- Feasible : Achievable within budget (e.g., using existing biorepositories).

- Novel : Addresses gaps identified in systematic reviews (e.g., unclear dose-response relationships).

- Ethical : Minimizes invasive procedures in human trials.

- Relevant : Aligns with funding priorities (e.g., NIH’s Nutrition for Precision Health) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.